2-Desbenzoyl-2-pentonyl Docetaxel

Description

BenchChem offers high-quality 2-Desbenzoyl-2-pentonyl Docetaxel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Desbenzoyl-2-pentonyl Docetaxel including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H57NO14 |

|---|---|

Molecular Weight |

787.9 g/mol |

IUPAC Name |

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate |

InChI |

InChI=1S/C41H57NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h12-16,24-26,29-32,34,44,46-47,51H,10-11,17-20H2,1-9H3,(H,42,50)/t24-,25-,26+,29-,30+,31+,32-,34-,39+,40-,41?/m0/s1 |

InChI Key |

CUQWDZIKOJTHGY-RUOCJJSJSA-N |

Isomeric SMILES |

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](CC1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |

Canonical SMILES |

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Molecular weight and formula of 2-Desbenzoyl-2-pentonyl Docetaxel

The following technical guide details the molecular characteristics, structural profiling, and analytical quantification of 2-Desbenzoyl-2-pentonyl Docetaxel (scientifically nomenclatured as 2-Desbenzoyl-2-pentanoyl Docetaxel ).

Impurity Profiling & Structural Characterization[1][2][3][4]

Executive Summary

2-Desbenzoyl-2-pentonyl Docetaxel is a specific structural analog and process-related impurity of the antineoplastic agent Docetaxel.[][2][3][4][5] It is characterized by the substitution of the benzoate ester at the C-2 position of the taxane core with a pentanoate (valerate) ester.[][2][3][4]

In the context of High-Performance Liquid Chromatography (HPLC) and CMC (Chemistry, Manufacturing, and Controls) profiling, this compound is critical due to its close elution proximity to Docetaxel and other "pentenoyl" (unsaturated) analogs.[][2][3][4] Accurate identification requires precise mass spectrometry and retention time analysis.[][2][3][4]

Chemical Identity & Molecular Data

The "pentonyl" designation in commercial catalogs typically refers to the saturated pentanoyl chain.[][2][3][4] Below is the validated physicochemical profile for the saturated species (

Table 1: Physicochemical Specifications

| Parameter | Specification | Technical Note |

| Common Name | 2-Desbenzoyl-2-pentonyl Docetaxel | Catalog synonym; chemically 2-Desbenzoyl-2-pentanoyl Docetaxel .[][2][3][4][5][6] |

| Molecular Formula | Differs from Docetaxel ( | |

| Molecular Weight | 787.89 g/mol | Average mass.[][2][3][4] |

| Monoisotopic Mass | 787.3779 Da | Calculated for |

| Structural Modification | C-2 Benzoate | Substitution of |

| CAS Registry | Not Assigned (Generic) | Often referenced by catalog codes (e.g., TRC-D288290).[][2][3][4] |

| Solubility | DMSO, Methanol, Acetonitrile | Practically insoluble in water.[][2][3][4] |

Critical Distinction: Pentonyl vs. Pentenoyl

Researchers must distinguish this compound from the pharmacopeial impurity 2-Debenzoyl-2-pentenoyl Docetaxel (found in USP/EP monographs).[][2][3][4]

-

Pentonyl (Saturated):

(MW 787.9)[][2][3][4][6][7] -

Pentenoyl (Unsaturated):

(MW 785.9)[][2][3][4] -

Implication: The "Pentonyl" variant is often a reagent contaminant byproduct, whereas the "Pentenoyl" variant may arise from natural taxane precursors (like tigloyl/angeloyl side chains) in the biomass.[][2][3][4]

Structural Elucidation & Origin[1][2][3][4]

Mechanistic Origin

The formation of 2-Desbenzoyl-2-pentonyl Docetaxel occurs primarily during the semi-synthesis of Docetaxel from 10-Deacetylbaccatin III (10-DAB) .[][2][3][4]

-

Precursor Contamination: If the 10-DAB starting material is extracted from Taxus species containing valeryl-substituted taxanes, the C-2 position may already carry a pentanoyl group.[][2][3][4]

-

Acylation Error: During side-chain attachment, if the C-2 hydroxyl is exposed (de-benzoylation) and subsequently re-acylated with a valeryl source (rare in standard synthesis, more common in analog synthesis).[][2][3][4]

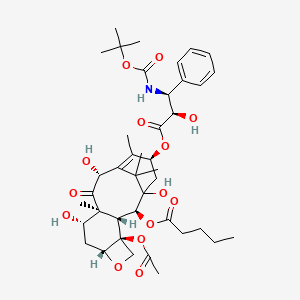

Visualization: Structural Divergence

The following diagram illustrates the structural divergence from the parent Docetaxel molecule.[][2][3][4]

Figure 1: Structural divergence at the C-2 position.[][2][3][4] The substitution of the aromatic Benzoyl group with the aliphatic Pentanoyl group results in the specific impurity.[][2][3][4]

Analytical Protocol (HPLC & LC-MS)

To isolate and quantify this impurity, a high-resolution C18 method is required due to the hydrophobicity similarity between the pentyl chain and the phenyl ring it replaces.[][2][3]

Chromatographic Conditions

-

Column: C18 (e.g., Zorbax Eclipse Plus or equivalent),

mm, 3.5 µm.[][2][3][4] -

Mobile Phase A: Water (0.1% Formic Acid or Ammonium Acetate buffer).[][2][3][4]

-

Gradient:

-

Detection: UV at 227 nm (Taxane characteristic absorption).[][2][3][4]

LC-MS Identification Workflow

The following logic flow ensures positive identification against the "Pentenoyl" isobaric interference.

Figure 2: LC-MS decision tree for distinguishing the pentonyl (saturated) impurity from the pharmacopeial pentenoyl (unsaturated) analog.

References

-

PubChem. (2024).[][2][3][4] Compound Summary: Docetaxel Analogs and Impurities. National Library of Medicine.[][2][3][4] Retrieved from [Link]

Sources

- 2. 2-Debenzoyl Paclitaxel 2-Pentanoate | C45H55NO14 | CID 10843176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Debenzoyl-2-pentenoyldocetaxel | LGC Standards [lgcstandards.com]

- 4. 2-Desbenzoyl-2-pentonyl Docetaxel | CymitQuimica [cymitquimica.com]

- 5. chemicea.com [chemicea.com]

- 6. 2-Desbenzoyl-2-Pentonyl Docetaxel | CAS No: NA [aquigenbio.com]

- 7. venkatasailifesciences.com [venkatasailifesciences.com]

A Comprehensive Technical Guide to 2-Desbenzoyl-2-pentonyl Docetaxel: An Impurity of a Potent Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Desbenzoyl-2-pentonyl Docetaxel, a significant impurity associated with the potent chemotherapeutic agent, Docetaxel. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of this compound's chemical identity, its likely origins, and the analytical methodologies crucial for its detection and quantification. The accurate characterization of such impurities is paramount in ensuring the safety and efficacy of the active pharmaceutical ingredient (API).

Core Identification and Chemical Properties

2-Desbenzoyl-2-pentonyl Docetaxel is recognized primarily as a process-related impurity or a degradation product of Docetaxel.[][2] Unlike its parent compound, a registered CAS (Chemical Abstracts Service) number for this specific impurity is not available, a detail confirmed across multiple chemical supplier databases.[3] This absence of a unique CAS identifier underscores the importance of robust analytical characterization for its unambiguous identification.

A closely related impurity, 2-Debenzoyl-2-pentenoyl Docetaxel, which features a pentenoyl group instead of a pentonyl group, has been assigned the CAS number 1412898-66-8.[4][5] It is crucial for researchers to distinguish between these two structurally similar compounds.

The key chemical identifiers and properties of 2-Desbenzoyl-2-pentonyl Docetaxel are summarized in the table below.

| Identifier | Value | Source(s) |

| Chemical Name | (2α,5β,7β,10β,13α)-4-Acetoxy-1,7,10-trihydroxy-13-{[(2R,3S)-2-hydroxy-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl valerate | [] |

| Synonyms | Impurity of Docetaxel | [2][6] |

| Molecular Formula | C41H57NO14 | [][2] |

| Molecular Weight | 787.89 g/mol | [][2] |

| CAS Number | Not Available (NA) | [3] |

| InChI | InChI=1S/C41H57NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h12-16,24-26,29-32,34,44,46-47,51H,10-11,17-20H2,1-9H3,(H,42,50)/t24-,25-,26+,29-,30+,31+,32-,34-,39+,40-,41+/m0/s1 | [][2] |

| InChI Key | CUQWDZIKOJTHGY-MVSNYNITSA-N | [] |

| SMILES | CCCCC(=O)O[C@H]1[C@H]2(C(=O)C3=C(C)OC(C)(C)C)c4ccccc4">C@@HCC1(O)C3(C)C)C[C@H]1OC[C@]12OC(C)=O | [2] |

Genesis of the Impurity: A Mechanistic Perspective

The presence of 2-Desbenzoyl-2-pentonyl Docetaxel as an impurity in Docetaxel drug substance is likely a result of the manufacturing process or degradation.[7] The semi-synthesis of Docetaxel often starts from 10-deacetylbaccatin III, a natural precursor extracted from the needles of the European yew tree.

The formation of this specific impurity can be postulated through two primary pathways:

-

Process-Related Formation : If the 10-deacetylbaccatin III starting material contains analogues where the C2 position is esterified with a pentonyl (valeryl) group instead of a benzoyl group, this structural variation can be carried through the subsequent synthetic steps, ultimately leading to the formation of 2-Desbenzoyl-2-pentonyl Docetaxel.

The logical flow of the semi-synthetic process and potential points of impurity introduction are illustrated in the diagram below.

Caption: Proposed pathway for the formation of 2-Desbenzoyl-2-pentonyl Docetaxel.

Mechanism of Action: An Extrapolation from the Parent Compound

Currently, there are no publicly available studies on the specific biological activity or mechanism of action of 2-Desbenzoyl-2-pentonyl Docetaxel. Therefore, its potential pharmacological effects are inferred from the well-established mechanism of Docetaxel.

Docetaxel is a potent antineoplastic agent that functions as a microtubule stabilizer.[9] Its primary mechanism involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization.[9] This leads to the formation of stable, non-functional microtubule bundles, disrupting the dynamic process of mitotic spindle formation and arresting the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).

The structural modification in 2-Desbenzoyl-2-pentonyl Docetaxel, specifically the replacement of the benzoyl group at the C2 position with a pentonyl group, could potentially alter its binding affinity to β-tubulin. The benzoyl group is known to fit into a hydrophobic pocket of the tubulin binding site. The less bulky, more flexible pentonyl group may result in a different binding interaction, which could lead to reduced or altered cytotoxic activity. However, without empirical data, this remains a well-informed hypothesis.

The signaling pathway of Docetaxel leading to apoptosis is depicted below.

Sources

- 2. 2-Desbenzoyl-2-pentonyl Docetaxel | CymitQuimica [cymitquimica.com]

- 3. 2-Desbenzoyl-2-Pentonyl Docetaxel | CAS No: NA [aquigenbio.com]

- 4. Docetaxel Impurity 19 | CAS No- 1412898-66-8 | 2-Debenzoyl-2-pentenoyldocetaxel [chemicea.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Buy Online TRC - 2-Desbenzoyl-2-pentonyl Docetaxel | LGC Standards [lgcstandards.com]

- 7. 2-O-desbenzoyl-2-O-tiglyldocetaxel | Benchchem [benchchem.com]

- 8. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological and Physicochemical Properties of 2-Desbenzoyl-2-pentonyl Docetaxel

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a potent anti-neoplastic agent belonging to the taxane family, is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, prostate, and non-small cell lung cancer.[1][2][3] Its therapeutic efficacy stems from its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] The intricate synthesis and manufacturing of Docetaxel can, however, lead to the formation of related substances or impurities. One such impurity is 2-Desbenzoyl-2-pentonyl Docetaxel.[][6][7] This technical guide provides an in-depth analysis of this specific impurity, focusing on its inferred pharmacological properties based on structure-activity relationships, its physicochemical characteristics, and the analytical methodologies required for its detection and control. Understanding the pharmacological profile of such impurities is paramount for ensuring the safety and efficacy of the final drug product.

Physicochemical Properties: A Comparative Analysis

2-Desbenzoyl-2-pentonyl Docetaxel is structurally analogous to Docetaxel, with the key difference being the substitution of the benzoyl group at the C-2 position of the taxane core with a pentonyl group.[][6] This modification results in a slight change in its molecular weight and potentially alters its physicochemical properties, such as lipophilicity and solubility.

| Property | Docetaxel | 2-Desbenzoyl-2-pentonyl Docetaxel |

| Molecular Formula | C43H53NO14 | C41H57NO14 |

| Molecular Weight | 807.89 g/mol | 787.89 g/mol |

| Chemical Structure | Contains a benzoyl group at the C-2 position. | Contains a pentonyl group at the C-2 position. |

Inferred Pharmacological Properties

Inferred Mechanism of Action

The primary mechanism of action for Docetaxel involves its binding to the β-tubulin subunit of microtubules.[1] This binding stabilizes the microtubules, preventing their depolymerization and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.[3][4] The C-2 benzoyl group of Docetaxel is known to play a role in this interaction with the microtubule.[1]

The replacement of the benzoyl group with a pentonyl group in 2-Desbenzoyl-2-pentonyl Docetaxel is expected to modulate this interaction. While the core taxane structure responsible for microtubule binding is retained, the change in the C-2 substituent could alter the binding affinity and efficacy. Studies on other C-2 modified paclitaxel analogs have shown that this position can tolerate a range of substituents with varying effects on activity. It is plausible that 2-Desbenzoyl-2-pentonyl Docetaxel retains the ability to stabilize microtubules, but with a potentially different potency compared to Docetaxel.

Another facet of Docetaxel's mechanism is the attenuation of anti-apoptotic proteins like Bcl-2. This action is also linked to the overall cytotoxic effect. The influence of the C-2 pentonyl group on this secondary mechanism is yet to be determined but is likely to be coupled with its effect on microtubule stabilization.

Caption: Inferred mechanism of action for 2-Desbenzoyl-2-pentonyl Docetaxel.

Inferred Pharmacokinetics

The pharmacokinetic profile of Docetaxel is characterized by hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) isoenzyme, and subsequent elimination in the feces.[3]

The pentonyl group in 2-Desbenzoyl-2-pentonyl Docetaxel, which contains a carbonyl moiety, is susceptible to metabolic reduction by reductase enzymes in the liver.[8] This would convert the carbonyl group into a secondary alcohol, increasing the hydrophilicity of the molecule and facilitating its excretion, potentially through glucuronidation (a Phase II metabolism reaction).[8] The overall metabolic pathway is likely to be a combination of the established routes for the taxane core and the specific metabolism of the pentonyl side chain. The rate and extent of metabolism may differ from Docetaxel, which could impact its half-life and exposure profile.

Inferred Toxicology

The toxicological profile of 2-Desbenzoyl-2-pentonyl Docetaxel is expected to be qualitatively similar to that of Docetaxel, given the shared taxane core. The primary toxicities of Docetaxel are related to its anti-proliferative effects on rapidly dividing cells, leading to myelosuppression, alopecia, and gastrointestinal issues. The quantitative toxicological profile, however, may differ depending on its potency as a microtubule inhibitor and its pharmacokinetic properties.

Analytical Methodologies for Impurity Profiling

The detection and quantification of 2-Desbenzoyl-2-pentonyl Docetaxel in Docetaxel drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for this purpose.[9][10][11][12]

A typical stability-indicating HPLC method would utilize a C18 column with a gradient elution system. The mobile phase often consists of a mixture of acetonitrile, methanol, and water.[9] Detection is typically performed using a UV detector at a wavelength of around 230-232 nm.[9][11] Mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS) for definitive identification and structural elucidation of impurities.[13]

Regulatory Context and Impurity Control

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in pharmaceutical products.[14][15][16][17][18] According to ICH Q3A(R2) and Q3B(R2) guidelines, impurities present above a certain threshold must be reported, identified, and qualified.[14][16][17][18] The qualification threshold, the level at which an impurity needs to be assessed for its toxicological effects, is typically 0.15% or 1.0 mg per day intake, whichever is lower. Therefore, it is imperative for manufacturers of Docetaxel to have validated analytical methods to monitor and control the levels of 2-Desbenzoyl-2-pentonyl Docetaxel to ensure patient safety.

Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological properties of 2-Desbenzoyl-2-pentonyl Docetaxel, a series of in vitro experiments are necessary.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]

-

Compound Treatment: Treat the cells with a serial dilution of 2-Desbenzoyl-2-pentonyl Docetaxel (and Docetaxel as a positive control) for 48-72 hours.[19]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[19][20][21][22]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19][21][22]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

Protocol:

-

Reagent Preparation: Prepare purified tubulin, GTP, and the test compound in a suitable buffer (e.g., PIPES buffer).[23][24][25][26][27]

-

Reaction Initiation: Mix the reagents on ice and then transfer to a pre-warmed 37°C cuvette in a spectrophotometer.

-

Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.[23][26]

-

Data Analysis: Compare the polymerization curves of the test compound with a positive control (Docetaxel) and a negative control (buffer alone) to assess its effect on the rate and extent of tubulin polymerization.[23]

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of the compound to metabolism by liver enzymes.

Protocol:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (human or other species), the test compound (at a low concentration, e.g., 1 µM), and a buffer.[28][29][30][31][32]

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH.[28][29]

-

Time Point Sampling: Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a solvent like acetonitrile.[28][31]

-

LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[28]

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).[30]

Sources

- 1. Docetaxel - Wikipedia [en.wikipedia.org]

- 2. Docetaxel. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the management of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 6. 2-Desbenzoyl-2-pentonyl Docetaxel | CymitQuimica [cymitquimica.com]

- 7. 2-Desbenzoyl-2-Pentonyl Docetaxel | CAS No: NA [aquigenbio.com]

- 8. pioneerpublisher.com [pioneerpublisher.com]

- 9. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 14. tasianinch.com [tasianinch.com]

- 15. ICH Q3E Guideline: Impurities Assessment and Control | AMSbiopharma [amsbiopharma.com]

- 16. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 19. ijprajournal.com [ijprajournal.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. clyte.tech [clyte.tech]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. maxanim.com [maxanim.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. cytoskeleton.com [cytoskeleton.com]

- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. info.mercell.com [info.mercell.com]

- 29. mttlab.eu [mttlab.eu]

- 30. nuvisan.com [nuvisan.com]

- 31. merckmillipore.com [merckmillipore.com]

- 32. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Enigmatic Emergence of 2-Desbenzoyl-2-pentenoyl Docetaxel: A Technical Guide to its Origins and Control in Pharmaceutical Formulations

This in-depth technical guide provides a comprehensive exploration of the origins, analytical detection, and control strategies for the docetaxel impurity, 2-desbenzoyl-2-pentenoyl docetaxel. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control, offering a deep dive into the chemistry and analytical science surrounding this specific related substance.

Introduction: The Imperative of Impurity Profiling in Docetaxel Formulations

Docetaxel, a potent anti-mitotic chemotherapy agent, is a cornerstone in the treatment of various cancers, including breast, lung, and prostate cancer.[1] As a semi-synthetic derivative of a natural product, its manufacturing process and formulation are complex, creating a potential for the emergence of impurities.[2] Rigorous impurity profiling is not merely a regulatory requirement but a critical aspect of ensuring the safety and efficacy of the final drug product. The presence of impurities can potentially alter the drug's therapeutic window, introduce new toxicities, or compromise its stability.[3]

This guide focuses on a specific, and somewhat enigmatic, impurity: 2-desbenzoyl-2-pentenoyl docetaxel. While listed as a specified impurity in the United States Pharmacopeia (USP), its precise origins are not widely documented, presenting a unique challenge for pharmaceutical scientists.[4] This document aims to shed light on its potential formation pathways, provide robust analytical methodologies for its detection and quantification, and discuss strategies for its control.

Chemical Profile of 2-Desbenzoyl-2-pentenoyl Docetaxel

Chemical Structure:

The name "2-desbenzoyl-2-pentenoyl docetaxel" indicates a modification at the C-2 position of the docetaxel molecule. The benzoyl group at this position is replaced by a pentenoyl group. The term "pentenoyl" suggests a five-carbon acyl group containing a double bond. The United States Pharmacopeia (USP) officially lists this impurity as 2-debenzoyl-2-pentenoyl docetaxel .[4][5]

Molecular Formula and Weight:

The structural difference from the parent docetaxel molecule (C43H53NO14, MW 807.88 g/mol ) lies in the substitution at the C-2 position.

Unraveling the Origin: Process-Related Impurity or Degradation Product?

The precise genesis of 2-desbenzoyl-2-pentenoyl docetaxel is not definitively established in publicly available literature. However, based on the principles of organic chemistry and the known synthesis and degradation pathways of docetaxel, we can postulate two primary hypotheses for its formation.

Hypothesis 1: A Process-Related Impurity from Starting Materials

The most plausible origin of 2-desbenzoyl-2-pentenoyl docetaxel is as a process-related impurity. This implies that it is introduced during the synthesis of docetaxel, likely stemming from an impurity in the starting materials or a side reaction.

The semi-synthesis of docetaxel typically starts from 10-deacetylbaccatin III (10-DAB), which is extracted from the needles of the European yew tree (Taxus baccata).[1][7] The synthesis involves several steps, including the esterification of the C-13 hydroxyl group with a protected β-lactam side chain.[8]

Potential Scenario:

An impurity structurally related to 10-DAB, but with a pentenoyl group at the C-2 position instead of a benzoyl group, could be present in the starting material. If this impurity is not completely removed during the purification of 10-DAB, it would be carried through the synthetic steps alongside the intended starting material, ultimately leading to the formation of 2-desbenzoyl-2-pentenoyl docetaxel.

Hypothesized formation of 2-desbenzoyl-2-pentenoyl docetaxel as a process-related impurity.

Hypothesis 2: A Degradation Product

While less likely to be the primary source, the formation of 2-desbenzoyl-2-pentenoyl docetaxel as a degradation product cannot be entirely ruled out. This would involve the cleavage of the C-2 benzoyl group and its subsequent replacement with a pentenoyl group.

Forced degradation studies on docetaxel have been extensively performed and have identified several major degradation products, such as 7-epi-docetaxel and 10-deacetylbaccatin III.[9] The formation of 2-desbenzoyl-2-pentenoyl docetaxel has not been reported as a major degradant under typical stress conditions (acid, base, oxidation, heat, light).[][11]

However, interactions with formulation excipients, particularly polysorbate 80, are known to affect the stability of docetaxel.[12][13] It is conceivable that under specific and perhaps unusual storage conditions or in the presence of certain reactive species within the excipients, a transesterification or other reaction could lead to the formation of this impurity. The source of the "pentenoyl" moiety in this scenario is less clear and would likely originate from a contaminant.

Analytical Methodologies for Detection and Quantification

The control of 2-desbenzoyl-2-pentenoyl docetaxel relies on robust and validated analytical methods capable of separating it from docetaxel and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice.

Chromatographic Separation

A stability-indicating reversed-phase HPLC method is essential. The USP monograph for docetaxel provides a suitable method for the determination of this impurity.[4]

Table 1: Typical Chromatographic Conditions for the Analysis of Docetaxel and its Impurities

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 3.5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient elution is typically employed to achieve optimal separation. |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 45 °C |

| Detection | UV at 232 nm |

| Injection Volume | 10 µL |

Note: These are representative conditions and may require optimization based on the specific column and HPLC system used.

Detailed Experimental Protocol: HPLC-UV Method

1. Preparation of Solutions:

-

Diluent: A mixture of acetonitrile and water (1:1 v/v) is commonly used.

-

Standard Solution: Prepare a solution of USP Docetaxel Reference Standard (RS) in the diluent at a known concentration (e.g., 1.0 mg/mL).

-

System Suitability Solution: A solution containing USP Docetaxel RS and known impurities, including 2-debenzoyl-2-pentenoyl docetaxel, is used to verify the performance of the chromatographic system. The USP provides a Docetaxel System Suitability Mixture RS.[4]

-

Sample Solution: Prepare a solution of the docetaxel drug substance or drug product in the diluent at a concentration similar to the standard solution.

2. Chromatographic Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the diluent as a blank to ensure the absence of interfering peaks.

-

Inject the system suitability solution and verify that the resolution between 2-debenzoyl-2-pentenoyl docetaxel and docetaxel is not less than 4.0, and the tailing factor for the docetaxel peak is not more than 1.5.

-

Inject the standard solution in replicate (e.g., n=5) and check for the relative standard deviation of the peak areas (typically ≤ 2.0%).

-

Inject the sample solution.

3. Calculation:

The amount of 2-desbenzoyl-2-pentenoyl docetaxel in the sample is calculated using the peak area from the chromatogram and the response factor relative to docetaxel.

Workflow for the analytical detection of 2-desbenzoyl-2-pentenoyl docetaxel.

Control Strategies and Regulatory Perspective

The control of 2-desbenzoyl-2-pentenoyl docetaxel in pharmaceutical formulations is mandated by regulatory bodies to ensure product quality and patient safety.

Pharmacopeial Standards

The USP monograph for Docetaxel specifies the acceptance criteria for "2-debenzoyl-2-pentenoyl docetaxel". The limit for this and other specified impurities is typically set based on toxicological data and the manufacturing process capability. Adherence to these limits is a requirement for product release.[4]

Manufacturing Process Control

Given that 2-desbenzoyl-2-pentenoyl docetaxel is likely a process-related impurity, its control should focus on the quality of the starting materials.

-

Raw Material Specification: Implementing stringent specifications and analytical testing for 10-deacetylbaccatin III to detect and limit the presence of any related substances with a C-2 pentenoyl group.

-

Purification Processes: Developing and optimizing purification steps in the synthesis of docetaxel to effectively remove this impurity.

Formulation and Storage Considerations

Although degradation is a less likely primary source, it is prudent to consider formulation and storage conditions.

-

Excipient Quality: Using high-purity excipients, especially polysorbate 80, can minimize the potential for degradant formation.[12]

-

Stability Studies: Comprehensive stability studies under long-term and accelerated conditions should be conducted to monitor for the formation of any new impurities, including 2-desbenzoyl-2-pentenoyl docetaxel.

Conclusion

The presence of 2-desbenzoyl-2-pentenoyl docetaxel in pharmaceutical formulations, while recognized by pharmacopeias, presents a compelling case for the importance of in-depth impurity profiling and process understanding. Although its exact origin is not definitively elucidated in the public domain, the evidence strongly suggests it is a process-related impurity arising from the starting materials used in the semi-synthesis of docetaxel.

A thorough understanding of the synthetic pathway, coupled with the implementation of robust analytical methods and stringent control of raw materials, are the cornerstones of mitigating the presence of this impurity. This technical guide provides a framework for researchers and drug development professionals to approach the challenge of 2-desbenzoyl-2-pentenoyl docetaxel, ultimately contributing to the development of safer and more effective docetaxel therapies.

References

-

Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

-

Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. (n.d.). J-Stage. Retrieved February 14, 2024, from [Link]

-

Isolation and characterization of impurities in docetaxel. (2006). PubMed. Retrieved February 14, 2024, from [Link]

-

Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

-

Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags. (n.d.). Canadian Journal of Hospital Pharmacy. Retrieved February 14, 2024, from [Link]

-

List of European Pharmacopoeia Reference Standards. (n.d.). EDQM. Retrieved February 14, 2024, from [Link]

-

Isolation and characterization of degradation in docetaxel drug substance and its formulation. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Docetaxel - Definition, Identification, Assay. (2025). USP. Retrieved February 14, 2024, from [Link]

-

Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Docetaxel. (n.d.). Wikipedia. Retrieved February 14, 2024, from [Link]

-

Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. (2024). Scientific Research Publishing. Retrieved February 14, 2024, from [Link]

- Method for docetaxel synthesis. (n.d.). Google Patents.

-

Pharmacokinetics and Toxicities of Oral Docetaxel Formulations Co-Administered with Ritonavir in Phase I Trials. (2021). PMC. Retrieved February 14, 2024, from [Link]

-

Toxicities of docetaxel: original drug versus generics—a comparative study about 81 cases. (2016). SpringerLink. Retrieved February 14, 2024, from [Link]

-

Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III. (n.d.). Bentham Science. Retrieved February 14, 2024, from [Link]

-

Summary of Product Characteristics. (n.d.). EFDA. Retrieved February 14, 2024, from [Link]

-

Isolation and characterization of impurities in docetaxel DRL. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

201525Orig1s000. (n.d.). accessdata.fda.gov. Retrieved February 14, 2024, from [Link]

-

Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel. (2023). Frontiers. Retrieved February 14, 2024, from [Link]

- A novel process for the preparation of docetaxel. (n.d.). Google Patents.

-

Docetaxel as a Model Compound to Promote HDL (High-Density Lipoprotein) Biogenesis and Reduce Atherosclerosis. (2023). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved February 14, 2024, from [Link]

-

A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Synthesis of the 2α-benzoylamido analogue of docetaxel. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

- Method for docetaxel synthesis. (n.d.). Google Patents.

-

Synthesis of docetaxel derivatives (25) and (26). (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

-

Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. (n.d.). Semantic Scholar. Retrieved February 14, 2024, from [Link]

-

Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage. (n.d.). ecancer. Retrieved February 14, 2024, from [Link]

-

Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. (2007). PubMed. Retrieved February 14, 2024, from [Link]

Sources

- 1. Study on Synthesis of Docetaxel [kjdb.org]

- 2. Frontiers | Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel [frontiersin.org]

- 3. Pharmacokinetics and Toxicities of Oral Docetaxel Formulations Co-Administered with Ritonavir in Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docetaxel - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Debenzoyl-2-pentenoyl Docetaxel | CAS No: 1412898-66-8 [aquigenbio.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 11. Physicochemical stability of Docetaxel Accord 20 mg/mL concentrate diluted with 0.9% sodium chloride or 5% glucose solution in non-PVC bags - GaBIJ [gabi-journal.net]

- 12. HIGH PURITY EXCIPIENTS - A Simple Solution to a Complex Problem [drug-dev.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel: A Comparative Analysis of a Potent Anticancer Agent and Its Process-Related Impurity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Docetaxel is a cornerstone of modern chemotherapy, a semi-synthetic taxane with broad efficacy against a range of solid tumors.[1][2] Its clinical success is predicated on a specific molecular structure that facilitates potent interaction with microtubules, leading to cell cycle arrest and apoptosis.[3][4] In the synthesis and manufacturing of this complex molecule, process-related impurities can arise, one of which is 2-Desbenzoyl-2-pentonyl Docetaxel.[][6] This guide provides a detailed technical comparison between the active pharmaceutical ingredient (API), Docetaxel, and this specific impurity. While structurally analogous, their roles in the pharmaceutical landscape are fundamentally divergent. Docetaxel is the therapeutic agent, whereas 2-Desbenzoyl-2-pentonyl Docetaxel is primarily an analytical reference standard, critical for ensuring the purity and quality of the final drug product.[7] This document will elucidate their structural differences, compare their known and predicted biological activities, and provide key experimental protocols relevant to their analysis in a research and development setting.

Introduction to Docetaxel: A Clinically Validated Antineoplastic Agent

Docetaxel, sold under brand names like Taxotere®, is a member of the taxane family of drugs and is a semi-synthetic analogue of paclitaxel.[1][8] It was developed to improve upon the therapeutic profile of paclitaxel, offering greater water solubility and in some cases, enhanced potency.[1]

1.1. Clinical Significance and Indications Docetaxel has been approved by the FDA for the treatment of numerous cancers, often in combination with other agents. Its indications include:

-

Breast Cancer: Used for locally advanced or metastatic breast cancer and as an adjuvant treatment for operable node-positive breast cancer.[2][9]

-

Non-Small Cell Lung Cancer (NSCLC): A first-line therapy in combination with cisplatin for unresectable NSCLC and as a single agent after failure of platinum-based chemotherapy.[2][10]

-

Prostate Cancer: A standard of care for castration-resistant (hormone-refractory) metastatic prostate cancer, typically administered with prednisone.[2][9]

-

Gastric Adenocarcinoma: Used in combination regimens for advanced gastric cancer.[9]

-

Head and Neck Cancer: Part of induction chemotherapy for locally advanced squamous cell carcinoma of the head and neck.[9]

1.2. Core Mechanism of Action Docetaxel's cytotoxic effect is primarily achieved by disrupting the microtubule dynamics essential for cell division.[3] The key steps are:

-

Binding to β-Tubulin: Docetaxel binds with high affinity to the β-tubulin subunit within microtubules.[8][11]

-

Stabilization of Microtubules: This binding promotes the assembly of tubulin into microtubules and simultaneously inhibits their depolymerization.[3][12] This creates bundles of stable, non-functional microtubules.

-

Cell Cycle Arrest: The inability of the mitotic spindle to form and disassemble correctly arrests the cell in the G2/M phase of the cell cycle.[4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis). Docetaxel has also been shown to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inactivating its protective function.[1][4]

Preclinical studies have demonstrated that Docetaxel is a more potent inhibitor of microtubule depolymerization than paclitaxel.[4][8]

1.3. Pharmacokinetic Profile Docetaxel is administered intravenously.[1] Its pharmacokinetics are characterized by a three-compartment model, with a terminal half-life of approximately 11-12 hours.[8][13] It is highly protein-bound (>98%) in plasma and is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][13] Consequently, co-administration with strong CYP3A4 inhibitors (like ketoconazole) or inducers can significantly alter Docetaxel clearance, necessitating dose adjustments.[10][13] Excretion is predominantly via the feces.[12][13]

Structural Elucidation: The Chemical Distinction

The fundamental difference between Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel lies in the substituent at the C-2 position of the baccatin III core. In Docetaxel, this position is occupied by a benzoyl group. In the impurity, this aromatic group is replaced by an aliphatic pentonyl (also known as valeryl) group.

Caption: Chemical structures of Docetaxel and its impurity, highlighting the C-2 modification.

This seemingly minor change from an aromatic ester to an aliphatic ester significantly alters the molecule's chemical properties and its designated role in pharmaceutical science.

Table 1: Comparative Physicochemical Properties

| Property | Docetaxel | 2-Desbenzoyl-2-pentonyl Docetaxel | Reference(s) |

| Molecular Formula | C₄₃H₅₃NO₁₄ | C₄₁H₅₇NO₁₄ | [1][] |

| Molar Mass | 807.89 g/mol | 787.89 g/mol | [1][] |

| C-2 Substituent | Benzoyl Group | Pentonyl (Valerate) Group | [1][] |

| Primary Role | Active Pharmaceutical Ingredient | Process-Related Impurity / Reference Standard | [1][14] |

Comparative Analysis: API vs. Impurity

The functional divergence between these two molecules is a direct consequence of their structural difference and the context of their occurrence.

3.1. Docetaxel: The Active Pharmaceutical Ingredient

As the API, Docetaxel's properties are defined by its therapeutic efficacy and safety profile, which have been extensively characterized through decades of preclinical and clinical research.

-

Biological Activity: Docetaxel exhibits potent cytotoxic activity against a wide array of human cancer cell lines.[1] Its efficacy is well-established, and dose-response relationships have been determined for numerous tumor types.[15]

-

Mechanism of Action: The interaction of the entire Docetaxel molecule with β-tubulin is critical. The specific orientation and binding energy are governed by the sum of its parts, including the C-2 benzoyl group. This interaction leads to the well-documented downstream effects of mitotic arrest and apoptosis.

Caption: Docetaxel's mechanism of action, from microtubule binding to apoptosis.

3.2. 2-Desbenzoyl-2-pentonyl Docetaxel: The Impurity

This compound is not developed as a therapeutic agent; rather, it is a marker of the manufacturing process. Its importance lies in the realm of analytical chemistry and quality control.

-

Role in Drug Development: 2-Desbenzoyl-2-pentonyl Docetaxel is classified as a process-related impurity that may form during the synthesis of Docetaxel.[14] Regulatory bodies like the FDA require that all impurities in a drug substance above a certain threshold (e.g., 0.1%) be identified, quantified, and controlled. Therefore, chemical suppliers synthesize and sell this compound as a certified reference standard.[7] Researchers in analytical development and quality control laboratories use this standard to:

-

Develop and validate analytical methods (e.g., HPLC) to detect and quantify its presence in batches of Docetaxel API.

-

Ensure that each manufacturing batch meets the stringent purity specifications required for clinical use.

-

-

Predicted Biological Activity: There is no publicly available data detailing the specific cytotoxic potency (e.g., IC₅₀ values) of 2-Desbenzoyl-2-pentonyl Docetaxel.[14] However, based on structure-activity relationship (SAR) studies of the broader taxane class, modifications at the C-2 position are known to significantly impact biological activity.[16] The replacement of the rigid, aromatic benzoyl ring with a flexible, aliphatic pentonyl chain would alter the molecule's conformation and its hydrophobic/hydrophilic interactions within the tubulin binding pocket. This change is likely to reduce its binding affinity and, consequently, its cytotoxic potency compared to the parent drug, Docetaxel. However, without direct experimental evidence, this remains a well-founded hypothesis rather than a confirmed fact.

Key Experimental Protocols

To analyze these compounds and characterize their differences, a scientist would employ a series of standard and specialized assays.

4.1. Protocol 1: HPLC Method for Purity Analysis of Docetaxel

This protocol outlines a standard reverse-phase HPLC method to separate Docetaxel from 2-Desbenzoyl-2-pentonyl Docetaxel and other impurities.

-

Objective: To quantify the purity of a Docetaxel sample and determine the percentage of the 2-Desbenzoyl-2-pentonyl impurity.

-

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve reference standards of Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel in acetonitrile to create stock solutions (e.g., 1 mg/mL).

-

Prepare a mixed resolution standard containing both compounds.

-

Accurately weigh and dissolve the Docetaxel API test sample in acetonitrile to a known concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from ~50% B to 90% B over 30-40 minutes. (The more lipophilic pentonyl group should cause the impurity to have a slightly longer retention time than Docetaxel).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the resolution standard to confirm peak separation and identification based on retention times.

-

Inject the Docetaxel test sample.

-

Integrate the peak areas for all components.

-

Calculate the percentage of the impurity using the area normalization method or against a calibrated standard curve.

-

-

Caption: Experimental workflow for HPLC purity analysis of Docetaxel.

4.2. Protocol 2: In Vitro Microtubule Polymerization Assay

This biochemical assay directly measures a compound's effect on tubulin dynamics.

-

Objective: To compare the ability of Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel to promote tubulin polymerization.

-

Methodology:

-

Reagents: Lyophilized tubulin (>99% pure), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), test compounds dissolved in DMSO.

-

Procedure:

-

Reconstitute tubulin on ice in polymerization buffer.

-

In a 96-well, temperature-controlled microplate reader set to 37°C, add polymerization buffer.

-

Add the test compound (Docetaxel or the impurity) at various concentrations. Include a positive control (Docetaxel) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the tubulin/GTP mixture to each well.

-

Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60 minutes. An increase in absorbance corresponds to microtubule formation.

-

-

Data Analysis:

-

Plot absorbance vs. time for each concentration.

-

Compare the rate and extent of polymerization induced by Docetaxel versus the impurity. A more potent compound will induce faster and more extensive polymerization at lower concentrations.

-

-

4.3. Protocol 3: Cell Viability (MTT) Assay

This cell-based assay determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).

-

Objective: To determine and compare the cytotoxic potency of Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel against a cancer cell line (e.g., MCF-7 breast cancer cells).

-

Methodology:

-

Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Docetaxel and the impurity in cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the untreated control cells (100% viability).

-

Plot percent viability vs. log of compound concentration.

-

Use a non-linear regression model to calculate the IC₅₀ value for each compound.

-

-

Conclusion

Docetaxel and 2-Desbenzoyl-2-pentonyl Docetaxel provide a compelling case study in the nuances of medicinal and analytical chemistry. While their core taxane scaffold is nearly identical, a single modification at the C-2 position creates a profound functional chasm between them.

-

Docetaxel is the validated, potent API, whose interaction with tubulin has been optimized for therapeutic benefit. Its identity is defined by its life-saving clinical applications.

-

2-Desbenzoyl-2-pentonyl Docetaxel is a pharmaceutical impurity and an analytical tool. Its identity is defined by its role in quality control, where it serves as a critical marker to ensure the purity and safety of the final Docetaxel drug product.

For researchers and drug development professionals, understanding this distinction is paramount. It underscores the importance of rigorous structural characterization, the impact of minor chemical changes on biological activity, and the critical role of analytical chemistry in ensuring the quality and safety of modern therapeutics.

References

-

Docetaxel - Wikipedia. [Link]

-

What is the mechanism of Docetaxel? - Patsnap Synapse. [Link]

-

Docetaxel - StatPearls - NCBI Bookshelf - NIH. [Link]

-

Synthesis of the 2α-benzoylamido analogue of docetaxel | Request PDF - ResearchGate. [Link]

-

Clinical pharmacokinetics of docetaxel - PubMed. [Link]

-

Docetaxel Injection - accessdata.fda.gov. [Link]

-

Docetaxel | C43H53NO14 | CID 148124 - PubChem - NIH. [Link]

-

Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed. [Link]

-

Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - Frontiers. [Link]

-

Preclinical pharmacokinetics of paclitaxel and docetaxel - The Ohio State University. [Link]

-

Docetaxel population pharmacokinetic modelling and simulation in Chinese cancer patients. [Link]

-

Docetaxel label - accessdata.fda.gov. [Link]

Sources

- 1. Docetaxel - Wikipedia [en.wikipedia.org]

- 2. Docetaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 4. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Desbenzoyl-2-pentonyl Docetaxel | CymitQuimica [cymitquimica.com]

- 7. 2-Desbenzoyl-2-Pentonyl Docetaxel | CAS No: NA [aquigenbio.com]

- 8. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Frontiers | Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel [frontiersin.org]

- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 13. Clinical pharmacokinetics of docetaxel [pubmed.ncbi.nlm.nih.gov]

- 14. 2-O-desbenzoyl-2-O-tiglyldocetaxel | Benchchem [benchchem.com]

- 15. Docetaxel population pharmacokinetic modelling and simulation in Chinese cancer patients - Wei - Annals of Translational Medicine [atm.amegroups.org]

- 16. researchgate.net [researchgate.net]

Unraveling the Origin of a Key Docetaxel Impurity: A Technical Guide to the Formation of 2-Desbenzoyl-2-pentonyl Docetaxel

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the formation pathways of 2-Desbenzoyl-2-pentonyl Docetaxel, a known impurity in the active pharmaceutical ingredient (API) Docetaxel. As a Senior Application Scientist, the following analysis is grounded in established principles of natural product chemistry, semi-synthetic processes, and analytical characterization. This document will elucidate the most probable origin of this impurity, detail experimental methodologies for its identification and control, and offer insights into ensuring the quality and safety of Docetaxel.

Introduction: The Significance of Impurity Profiling in Docetaxel

Docetaxel, a member of the taxane family, is a cornerstone of modern chemotherapy, exhibiting potent anti-neoplastic activity against a range of solid tumors.[1] Its complex molecular structure, however, presents significant challenges in both its semi-synthesis and purification. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products, as they can impact both the efficacy and safety of the drug. The impurity, 2-Desbenzoyl-2-pentonyl Docetaxel, is a critical quality attribute to be monitored in Docetaxel drug substance and drug product.[2][3][4] Understanding its formation is paramount for the development of robust manufacturing processes and reliable analytical methods.

The Genesis of 2-Desbenzoyl-2-pentonyl Docetaxel: A Process-Related Impurity

The prevailing scientific evidence strongly suggests that 2-Desbenzoyl-2-pentonyl Docetaxel is not a degradation product of Docetaxel under typical stress conditions, but rather a process-related impurity . Its origin can be traced back to the very starting material used in the semi-synthesis of Docetaxel: 10-deacetylbaccatin III (10-DAB).

Docetaxel is not fully synthesized in the laboratory; instead, it is manufactured through a semi-synthetic process that begins with the extraction of 10-DAB from the needles of the European yew tree, Taxus baccata.[5] This natural source, while abundant, contains a complex mixture of structurally related taxanes. It is within this mixture that the precursor to our target impurity is found.

The Precursor Impurity in 10-deacetylbaccatin III

The most plausible pathway for the formation of 2-Desbenzoyl-2-pentonyl Docetaxel involves the presence of a naturally occurring analogue of 10-DAB in the crude extract. This analogue is hypothesized to be 2-Debenzoyl-2-pentanoyl-10-deacetylbaccatin III .

Evidence for the existence of such analogues is supported by the identification of other similar impurities. For instance, "2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III" has been identified as an impurity in Baccatin III, a closely related taxane.[6] The tigloyl group is a five-carbon acyl moiety, structurally similar to the pentanoyl group. The presence of this and other natural taxane variations underscores the likelihood of a pentanoyl-substituted 10-DAB analogue co-existing and being co-extracted with the primary starting material.

The following diagram illustrates the proposed pathway from the natural precursor to the final Docetaxel impurity.

Experimental Investigation and Control Strategies

The control of 2-Desbenzoyl-2-pentonyl Docetaxel requires a multi-faceted approach, beginning with the analysis of the starting material and extending through to the final drug substance.

Analytical Methodologies for Detection and Quantification

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of Docetaxel and its impurities.[7][8]

Table 1: Typical Chromatographic Conditions for Docetaxel Impurity Profiling

| Parameter | Recommended Conditions | Rationale for Selection |

| Column | C18, 2.1 x 100 mm, 1.7 µm | Provides excellent resolving power for complex mixtures of structurally similar taxanes. |

| Mobile Phase A | Water/Methanol/Acetonitrile (e.g., 50:30:20 v/v/v) | Aqueous component for polar retention. |

| Mobile Phase B | Acetonitrile/Water (e.g., 80:20 v/v) | Organic modifier to elute less polar compounds. |

| Gradient | Optimized gradient from A to B | Necessary to separate a wide range of impurities with varying polarities. |

| Flow Rate | 0.4 mL/min | Optimized for UPLC systems to ensure sharp peaks and good resolution. |

| Detection | UV at 232 nm | The benzoyl and other chromophores in the taxane structure absorb strongly at this wavelength. |

| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |

Experimental Protocol: Forced Degradation Studies

While 2-Desbenzoyl-2-pentonyl Docetaxel is primarily a process-related impurity, forced degradation studies are crucial to demonstrate the specificity and stability-indicating nature of the analytical method. These studies ensure that any potential degradants do not co-elute with known impurities.

Step-by-Step Protocol for Forced Degradation of Docetaxel:

-

Sample Preparation: Prepare a solution of Docetaxel in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid Docetaxel API at 105°C for 24 hours. Dissolve in the solvent before analysis.

-

Photolytic Degradation: Expose the solid Docetaxel API to UV light (254 nm) and visible light for an extended period (e.g., 7 days). Dissolve in the solvent before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC/UPLC method.

The following workflow diagram illustrates the process of conducting forced degradation studies.

Control Strategy

A robust control strategy for 2-Desbenzoyl-2-pentonyl Docetaxel should focus on the following key areas:

-

Starting Material Control: Implement a rigorous analytical testing program for incoming batches of 10-deacetylbaccatin III. This should include a validated HPLC method capable of detecting and quantifying potential taxane analogues, including the hypothesized pentanoyl precursor.

-

Process Optimization: While the impurity originates from the starting material, understanding the stability of the C2-acyl group during the synthesis is important. Harsh reaction conditions could potentially lead to side reactions, though this is a less likely pathway for this specific impurity.

-

Purification: Develop and optimize purification steps (e.g., crystallization, chromatography) to effectively remove 2-Desbenzoyl-2-pentonyl Docetaxel from the final API.

-

Specification Setting: Establish an appropriate acceptance criterion for 2-Desbenzoyl-2-pentonyl Docetaxel in the final drug substance specification based on safety data and regulatory guidelines.

Conclusion

The formation of 2-Desbenzoyl-2-pentonyl Docetaxel is best understood as a consequence of the natural origin of its starting material. The presence of a closely related taxane analogue, 2-Debenzoyl-2-pentanoyl-10-deacetylbaccatin III, in the Taxus baccata extract is the most scientifically sound explanation for the appearance of this impurity in the final Docetaxel product. A comprehensive control strategy, anchored by rigorous analytical testing of the starting material and effective purification of the final API, is essential to ensure the quality, safety, and efficacy of Docetaxel for patients. This technical guide provides a framework for researchers and drug development professionals to understand and manage this critical impurity.

References

- Vasu Dev, R., Babu, J. M., Vyas, K., Ram, P. S., Ramachandra, P., Sekhar, N. M., ... & Rao, N. S. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622.

-

Scielo. (n.d.). Adverse reactions to docetaxel: an active survey. Retrieved from [Link]

-

Veeprho. (n.d.). Docetaxel Impurities and Related Compound. Retrieved from [Link]

-

PubMed. (1995). Docetaxel (Taxotere): single agent activity, development of combination treatment and reducing side-effects. Retrieved from [Link]

-

Karger Publishers. (2011). Hypersensitivity Reactions to Docetaxel: Retrospective Evaluation and Development of a Desensitization Protocol. International Archives of Allergy and Immunology. Retrieved from [Link]

-

SciSpace. (2018). Preparation method for docetaxel impurity. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Baccatin III and its Impurities. Retrieved from [Link]

-

ACS Publications. (2019). Scale-Up of the Manufacturing Process To Produce Docetaxel-Loaded mPEG-b-p(HPMA-Bz) Block Copolymer Micelles for Pharmaceutical Applications. Retrieved from [Link]

-

Drugs.com. (2025). Docetaxel Side Effects: Common, Severe, Long Term. Retrieved from [Link]

-

MDPI. (2024). An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. Retrieved from [Link]

-

Frontiers. (2023). Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 32981-86-5 10-Deacetyl Baccatin III Impurity. Retrieved from [Link]

-

Journal of Biomedical Physics and Engineering. (n.d.). Characterization and Evaluation of Nano-niosomes Encapsulating Docetaxel against Human Breast, Pancreatic, and Pulmonary Adenocarcinoma Cancer Cell Lines. Retrieved from [Link]

-

PubMed. (2025). Formation and evaluation of docetaxel and triptolide polymer micelles for anti-cancer activity. Retrieved from [Link]

-

MDPI. (n.d.). Docetaxel-Loaded Methoxy poly(ethylene glycol)-poly (L-lactic Acid) Nanoparticles for Breast Cancer: Synthesis, Characterization, Method Validation, and Cytotoxicity. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Chemical Name : 2-Desbenzoyl-2-tiglyl Docetaxel-d9. Retrieved from [Link]

- Google Patents. (n.d.). Method for docetaxel synthesis.

Sources

- 1. labassociates.com [labassociates.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Synthesis and Biological Evaluation of New Paclitaxel Analogs and Discovery of Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indena | 10-Deacetylbaccatin III [indena.com]

Navigating the Uncharted Territory of Docetaxel Pentonyl Derivatives: Acknowledging the Data Gap and Charting a Path Forward

To the Valued Research and Development Community,

In the pursuit of advancing oncology therapeutics, a critical examination of the toxicological profiles of novel drug candidates is paramount. This guide was intended to provide an in-depth technical analysis of the toxicity of docetaxel pentonyl derivatives. However, a comprehensive search of the current scientific and patent literature has revealed a significant information gap. At present, there is a notable absence of publicly available preclinical or clinical data specifically detailing the toxicity profile of docetaxel modified with a pentonyl group.

This lack of specific data prevents the creation of a detailed, evidence-based guide on this particular class of derivatives as originally envisioned. To uphold the principles of scientific integrity and provide a truly valuable resource, we must first acknowledge this gap. Speculation on the toxicological properties of these derivatives without supporting data would be contrary to the rigorous standards of our scientific community.

Therefore, this document will serve a dual purpose. Firstly, it will clearly delineate the known toxicological landscape of the parent compound, docetaxel, providing a foundational understanding for any future comparative analysis. Secondly, it will propose a structured approach for the potential evaluation of docetaxel pentonyl derivatives, should such compounds be in development, by outlining the established methodologies and considerations for assessing the toxicity of novel taxane analogues.

Part 1: The Known Toxicity Profile of Docetaxel: A Baseline for Future Derivatives

Docetaxel, a cornerstone in the treatment of various solid tumors, exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] While highly effective, its clinical use is often associated with a range of manageable, yet significant, toxicities.[4][5] Understanding these is crucial for contextualizing the potential benefits and drawbacks of any novel derivative.

Hematological Toxicities

The most common dose-limiting toxicity of docetaxel is neutropenia, which can be severe and is often accompanied by febrile neutropenia.[2][4] Anemia and thrombocytopenia are also frequently observed.[2]

Non-Hematological Toxicities

Hypersensitivity Reactions: Acute hypersensitivity reactions, characterized by flushing, rash, and hypotension, are a notable concern with docetaxel administration.[4][6]

Peripheral Neuropathy: Cumulative doses of docetaxel can lead to sensory and motor neuropathy, which can be debilitating for patients.[5][7]

Cutaneous Toxicities: Skin reactions, including rash and hand-foot syndrome, are common.[6][7] Nail changes are also frequently reported.[7]

Fluid Retention: A unique side effect of docetaxel is a cumulative fluid retention syndrome, which can manifest as edema, ascites, and pleural effusions.[4][5]

Gastrointestinal and Hepatic Toxicities: Nausea, vomiting, diarrhea, and stomatitis are common gastrointestinal side effects.[3] Elevations in liver enzymes, indicating potential hepatotoxicity, have also been reported.[1]

Part 2: A Proposed Framework for Evaluating the Toxicity of Docetaxel Pentonyl Derivatives

Given the absence of specific data, we propose a comprehensive, multi-tiered approach to characterizing the toxicity profile of any novel docetaxel pentonyl derivative. This framework is grounded in established preclinical toxicology protocols for anti-cancer agents.

In Vitro Cytotoxicity Assessment

The initial step involves determining the cytotoxic potential of the derivatives against a panel of human cancer cell lines and, importantly, non-cancerous cell lines to establish a preliminary therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the docetaxel pentonyl derivative and the parent docetaxel for a specified duration (e.g., 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound and cell line.

In Vivo Preclinical Toxicity Studies

Should in vitro studies show promise, a tiered approach to in vivo toxicity assessment in animal models (e.g., mice, rats) is warranted.

Tier 1: Acute Toxicity Study

This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Experimental Protocol: Acute Toxicity Assessment in Rodents

-

Animal Acclimation: Acclimate healthy, young adult rodents of a single sex to the laboratory conditions.

-

Dose Administration: Administer single, escalating doses of the docetaxel pentonyl derivative via the intended clinical route (e.g., intravenous).

-

Clinical Observation: Monitor the animals for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

-

Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

-

Data Analysis: Determine the MTD and identify any dose-related pathological findings.

Tier 2: Repeat-Dose Toxicity Study

This study evaluates the cumulative toxicity of the derivative over a period that mimics a potential clinical dosing schedule.

Experimental Protocol: Sub-chronic Repeat-Dose Toxicity Study

-

Animal Groups: Use both male and female rodents, divided into control and multiple dose groups.

-

Dose Administration: Administer the docetaxel pentonyl derivative daily or on a cyclical schedule for a predetermined duration (e.g., 28 days).

-

Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

-

Clinical Pathology: Collect blood samples at specified intervals for hematology and clinical chemistry analysis.

-

Terminal Procedures: At the end of the study, perform a comprehensive necropsy, organ weight analysis, and histopathological examination of a full panel of tissues.

Structure-Toxicity Relationship (STR) Insights

The rationale for creating pentonyl derivatives of docetaxel likely involves modulating its physicochemical properties, such as lipophilicity, to improve its therapeutic index. The addition of a pentonyl group would increase the molecule's lipophilicity, which could have several toxicological implications:

-

Altered Biodistribution: Increased lipophilicity may lead to greater accumulation in lipid-rich tissues, potentially altering the target organs of toxicity compared to docetaxel.

-

Modified Metabolism: The ester linkage of the pentonyl group would be susceptible to hydrolysis by esterases, releasing the active docetaxel. The rate of this hydrolysis could influence both the efficacy and the toxicity profile.

-

Potential for New Toxic Metabolites: The metabolism of the pentonyl moiety itself could potentially generate novel toxic metabolites.

Visualizing the Path Forward

The following diagrams illustrate the proposed workflow for evaluating the toxicity of novel docetaxel derivatives and the conceptual framework for considering the impact of chemical modification.

Caption: Proposed preclinical workflow for toxicity assessment.

Sources

- 1. urology-textbook.com [urology-textbook.com]

- 2. Docetaxel - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 4. Docetaxel (Taxotere), a review of preclinical and clinical experience. Part II: Clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Management of toxicities associated with the administration of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicities of docetaxel: original drug versus generics—a comparative study about 81 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bccancer.bc.ca [bccancer.bc.ca]

An In-depth Technical Guide to the Identification of Taxane Impurities in Drug Substances

Abstract

Taxanes, including the widely recognized chemotherapeutic agents Paclitaxel and Docetaxel, represent a class of complex diterpenoid compounds critical in oncology.[1][2] The inherent complexity of their synthesis—whether through natural extraction, semi-synthesis, or total synthesis—gives rise to a challenging landscape of potential impurities. These impurities can encompass starting materials, by-products, intermediates, degradation products, and various isomers, each with the potential to impact the safety and efficacy of the final drug product. This guide provides a comprehensive framework for the identification and characterization of taxane impurities, grounded in established analytical methodologies and regulatory expectations. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of these vital medicines.

The Imperative of Impurity Profiling in Taxane Drug Development